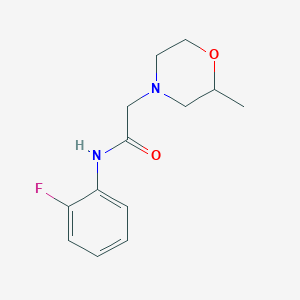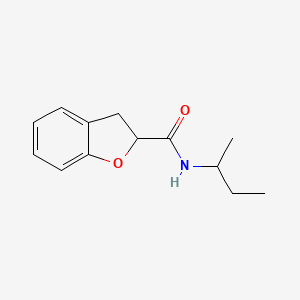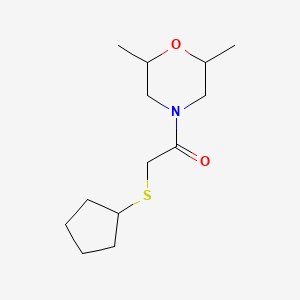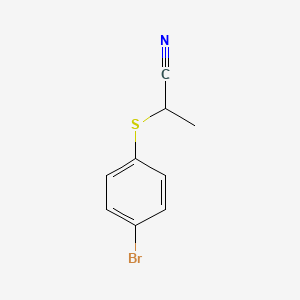![molecular formula C11H12ClN3S B7514411 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, also known as CMET, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In particular, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition can lead to the accumulation of reactive oxygen species, which can ultimately result in cell death.
Biochemical and Physiological Effects
Studies have shown that 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole can have various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to induce apoptosis (programmed cell death) in cancer cells, while also modulating the immune system by increasing the production of cytokines. Additionally, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has shown promising results in various studies, indicating its potential for further research. However, one limitation of using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is its potential toxicity, particularly at higher concentrations. Therefore, careful consideration must be given to the concentration and duration of exposure when using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments.
Future Directions
There are several potential future directions for research on 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, as well as its potential applications in other fields such as agriculture and material science. Finally, more studies are needed to determine the safety and toxicity of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, particularly in vivo, in order to fully evaluate its potential as a therapeutic agent.
Synthesis Methods
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is synthesized through a multi-step process that involves the reaction between 2-chloroethyl sulfide and 4-methyl-1,2,4-triazole-3-thiol. The resulting product is then treated with sodium hydroxide to form 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole.
Scientific Research Applications
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to have fungicidal activity against various plant pathogens, making it a potential alternative to traditional fungicides. In medicine, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been studied for its potential as an anticancer agent, as well as its ability to modulate the immune system. In material science, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been investigated for its potential use in the synthesis of new materials.
properties
IUPAC Name |
3-[1-(2-chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8(9-5-3-4-6-10(9)12)16-11-14-13-7-15(11)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSAQAXHTKSECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)






![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)

![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)


![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)